molecular formula C19H22N2O3 B6501894 N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 1396687-33-4

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B6501894
CAS No.: 1396687-33-4
M. Wt: 326.4 g/mol
InChI Key: QZTKGTVHSRISCY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is a diamide derivative characterized by two amide linkages in its ethanediamide backbone. The compound features a 3-hydroxy-3-phenylpropyl group and a 4-methylbenzyl (p-tolylmethyl) substituent (Fig. 1). The hydroxy group may enhance solubility or participate in hydrogen bonding, while the aromatic substituents could influence lipophilicity and receptor interactions .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-7-9-15(10-8-14)13-21-19(24)18(23)20-12-11-17(22)16-5-3-2-4-6-16/h2-10,17,22H,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTKGTVHSRISCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Diamides vs. Hydroxamic Acids and Monoamides

Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (), share functional similarities with the target compound. Key differences include:

  • Hydroxamic acids contain a hydroxylamine group (N–OH) adjacent to the carbonyl, enhancing metal-chelating properties, which are critical for antioxidant or enzyme-inhibitory activity .

Substituent Effects :

  • The 4-methylphenyl group in the target compound increases hydrophobicity compared to the 4-chlorophenyl group in ’s hydroxamic acids. Chlorine’s electronegativity may enhance polar interactions, whereas methyl groups favor membrane permeability .

Urea Derivatives

Ureas, such as N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea (daimuron, ), differ in their hydrogen-bonding capacity. Ureas have two NH groups, enabling stronger hydrogen-bond networks compared to diamides. This property is exploited in herbicides like daimuron for soil adsorption and sustained release . In contrast, the target diamide’s hydroxy group may partially compensate for reduced NH donors, balancing solubility and binding affinity.

Piperidine-Based Amides

While the target compound lacks a piperidine ring, analogs like 4-ethyl-N-phenethylpiperidin-4-amine () highlight the role of aromatic substituents. The phenethyl and 4-methylphenyl groups in both compounds suggest shared strategies for optimizing lipophilicity in central nervous system (CNS)-targeting drugs. However, the piperidine moiety in ’s compound enables opioid receptor interactions, whereas the target’s diamide structure may favor protease or kinase inhibition .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Potential Applications References
Target Diamide ~354.4 g/mol 3-hydroxy-3-phenylpropyl, 4-methylbenzyl Diamide, hydroxy Pharmaceutical lead Inferred
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ~252.7 g/mol 4-chlorophenyl, cyclohexane Hydroxamic acid, amide Antioxidant, enzyme inhibitor
N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea ~283.4 g/mol 4-methylphenyl, 1-methyl-1-phenylethyl Urea Herbicide (daimuron)
4-ethyl-N-phenethylpiperidin-4-amine 381.4 g/mol Phenethyl, ethylpiperidine Amine, piperidine Opioid analog

Research Findings and Implications

  • Stability : Diamides generally exhibit higher metabolic stability than esters or ureas, making the target compound a candidate for prolonged-action formulations.
  • Synthetic Challenges : Steric hindrance from the 3-phenylpropyl group may necessitate optimized coupling conditions, as seen in ’s use of excess reagents .

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